Methylene Spacer as a Conformational and Electronic Differentiator Versus Direct Sulfonamide Analogues
1-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide incorporates a methylene (–CH₂–) unit between the phenyl ring and the sulfonamide sulfur, giving a phenylmethanesulfonamide group. In contrast, the closest commercially available analogue, N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548-86-0), features a benzenesulfonamide where the sulfonyl sulfur is directly attached to the phenyl ring . Published SAR on pyrazolo[1,5-a]pyridine PI3K inhibitors demonstrates that replacing the sulfonyl-containing linker abolishes p110α selectivity, and that the central linker geometry is a critical determinant of kinase inhibition [1]. The methylene spacer in the target compound introduces an extra rotational degree of freedom and alters the pKa of the sulfonamide NH, which is expected to modify both the hydrogen-bonding network with target kinases and the compound’s permeability profile relative to the direct sulfonamide analogue. No direct head-to-head biochemical comparison between these two compounds has been reported; this evidence is therefore classified as class-level inference supported by a cross-study SAR trend.
| Evidence Dimension | Effect of the methylene spacer on PI3K p110α selectivity and linker SAR |
|---|---|
| Target Compound Data | Phenylmethanesulfonamide linker (–CH₂–SO₂–NH–Pyrazolo[1,5-a]pyridine); no direct activity data available |
| Comparator Or Baseline | N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548-86-0, benzenesulfonamide linker); specific activity data not reported |
| Quantified Difference | Qualitative SAR trend: replacement of the sulfonyl-containing linker causes loss of p110α selectivity in pyrazolo[1,5-a]pyridine PI3K inhibitors (Kendall et al., 2012) [1] |
| Conditions | Review of in vitro PI3K biochemical assays; compound series tested against p110α and related isoforms |
Why This Matters
Procurement of the methylene-spaced phenylmethanesulfonamide analogue rather than the benzenesulfonamide preserves a critical structural feature linked to kinase selectivity; substitution with the direct sulfonamide analogue may lead to a different target profile with altered off-target liability.
- [1] Kendall, J. D. et al. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry Letters 2012, 22, 3669–3673. View Source
